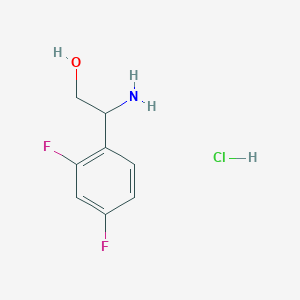

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has several notable properties that make it valuable for scientific research.

Properties

IUPAC Name |

2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOSOCQHBOENHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. For instance, catalytic hydrogenation may be used instead of lithium aluminum hydride for the reduction step. Additionally, continuous flow reactors can be utilized to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorophenyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. It has been explored as a candidate for treating various conditions due to its ability to modulate biological pathways.

Case Study: Neurotransmitter Modulation

Research indicates that 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine levels, which are crucial in treating depression and anxiety disorders. Its structural similarity to known antidepressants suggests it could serve as a lead compound in drug development .

Biological Research

This compound has been investigated for its biological activities, including enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

In vitro studies have shown that this compound acts as an inhibitor of certain enzymes involved in disease progression, such as matrix metalloproteinases (MMPs). This inhibition is significant for developing treatments for conditions like cancer and inflammatory diseases .

Chemical Synthesis

As an intermediate in organic synthesis, this compound is used to produce more complex organic molecules.

Synthesis Pathways

The synthesis typically involves halogenation of a suitable aromatic precursor followed by nucleophilic substitution and reduction reactions. This versatility allows it to be modified into various derivatives with enhanced properties .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride | Similar amino alcohol | Different substitution pattern on the phenyl ring |

| 2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride | Amino alcohol | Variation in alkyl chain length |

| 3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride | Amino alcohol | Different position of fluorine substitution |

This table illustrates how variations in the structure of related compounds can significantly affect their biological activity and pharmacokinetics.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS Number: 1989672-90-3) is a chemical compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure is characterized by the following:

| Property | Value |

|---|---|

| Chemical Formula | CHClFNO |

| Molecular Weight | 209.62 g/mol |

| IUPAC Name | 2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |

| PubChem CID | 67034315 |

Research indicates that this compound may exert its biological effects through several mechanisms, particularly in the context of cancer treatment. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

-

Inhibition of Cancer Cell Proliferation :

- The compound demonstrated significant inhibition of cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth percentages of 54.25% and 38.44%, respectively .

- In contrast, it showed minimal toxicity to normal fibroblasts, indicating a selective action against cancerous cells .

- Mechanistic Insights :

Other Biological Activities

While the primary focus has been on its anticancer properties, other biological activities have also been explored:

- Anti-inflammatory Effects : Similar compounds with structural analogs have exhibited anti-inflammatory activity, suggesting potential for broader therapeutic applications .

- Antioxidant Properties : Some studies have indicated that derivatives of this compound may possess antioxidant capabilities, which could contribute to their overall therapeutic profile .

Case Studies and Research Findings

A review of literature reveals diverse applications and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride, and what intermediates are critical?

- Methodological Answer : A common approach involves reductive amination of 2,4-difluorophenylglyoxal with ammonia, followed by reduction of the resulting imine to the amino alcohol. The hydrochloride salt is formed via acidification (e.g., HCl in ethanol). Key intermediates include the glyoxal derivative and the free base of the amino alcohol. Purity monitoring at each step using TLC or HPLC is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do fluorine substituents influence interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants J~8–12 Hz for ortho-F in ¹H NMR). The deshielding effect on adjacent protons is notable.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 207.04 for C₈H₉F₂NO⁺) and isotopic clusters due to chlorine in the hydrochloride .

- IR : Peaks at ~3200–3500 cm⁻¹ (N-H/O-H stretch) and ~1600 cm⁻¹ (C-F stretch) are diagnostic .

Q. How does the hydrochloride salt form impact solubility and reactivity compared to the free base?

- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, facilitating reactions in polar solvents (e.g., water, methanol). In non-polar solvents (e.g., DCM), the free base may be regenerated via neutralization with a weak base (e.g., NaHCO₃). Reactivity studies should account for pH-dependent protonation states of the amino group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during scale-up synthesis?

- Methodological Answer : Yield variations often stem from inconsistent reaction conditions (e.g., temperature gradients, mixing efficiency). Use Design of Experiments (DoE) to optimize parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.